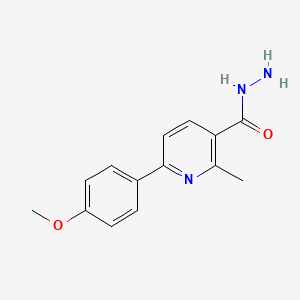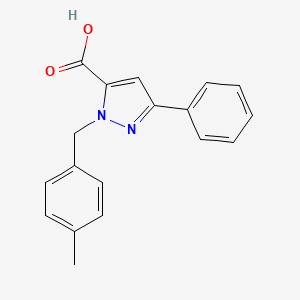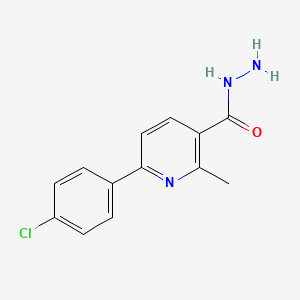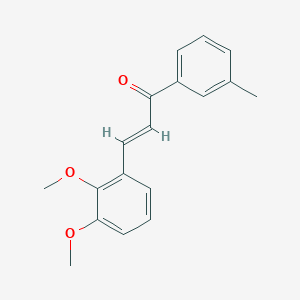
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-MPMPC, is an organic compound which has recently gained attention due to its potential applications in scientific research. It is a white crystalline solid with a melting point of 124-126°C, and is soluble in ethanol, methanol, and other organic solvents. 6-MPMPC has been studied for its potential applications in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
科学的研究の応用
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. In addition, this compound has been studied for its potential applications in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
作用機序
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound may act as an inhibitor of protein-protein interactions, such as those between the epidermal growth factor receptor (EGFR) and its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects in animal studies. In addition, this compound has been shown to have anti-cancer activity in cell culture studies.
実験室実験の利点と制限
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, this compound also has some limitations. It is toxic and can cause skin irritation, and it is not soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
The potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are still being explored. Future research should focus on the development of new synthesis methods, the study of its mechanism of action, and the investigation of its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of this compound in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. Finally, more research should be done to investigate the potential applications of this compound in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
合成法
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide and pyridine-3-carbohydrazide. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of titanium tetrachloride. The resulting product is purified by recrystallization from ethanol.
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYKRSKCLNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














